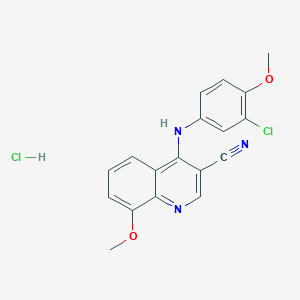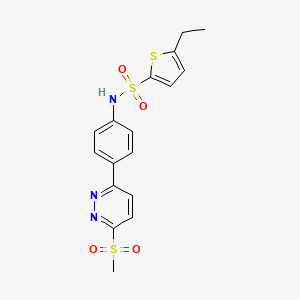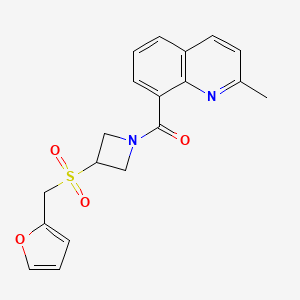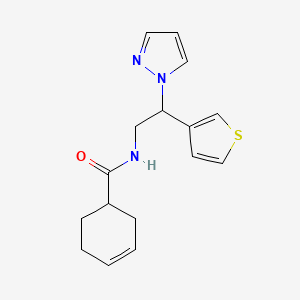
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a pyridine ring, and a fluorophenyl group . The piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .Wissenschaftliche Forschungsanwendungen
Receptor Agonist Research
The compound has been studied for its role as a selective, potent, and orally active agonist at 5-HT1A receptors. A study by Vacher et al. (1999) highlighted its enhanced and long-lasting 5-HT1A agonist activity in rats after oral administration. The compound's ability to bind with higher affinity and selectivity to 5-HT1A receptors, compared to dopaminergic D2 and adrenergic alpha1 receptors, was noted. This research suggests its potential for use in antidepressant treatments (Vacher et al., 1999).
Analgesic Potential
Another significant application is in the field of analgesia. Colpaert et al. (2004) reported that a derivative of this compound, F 13640, produced long-term analgesia in rodent models of chronic nociceptive and neuropathic pain. The study provided evidence for the compound's potential curative-like action on pathological pain, particularly in cases of spinal cord injury (Colpaert et al., 2004).
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Mallesha and Mohana (2014) synthesized a series of derivatives and evaluated their in vitro antibacterial and antifungal activities. Certain derivatives exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting a potential area for further research in antimicrobial drug development (Mallesha & Mohana, 2014).
Application in Radiopharmaceuticals
The synthesis and potential application of derivatives of this compound in radiopharmaceuticals have been reported. Blanckaert et al. (2005) synthesized and evaluated [(123)I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone for visualization of the 5-HT2A receptor with SPECT. The study demonstrated the tracer's ability to penetrate the mouse brain, suggesting its potential in neuroimaging (Blanckaert et al., 2005).
Chemical Synthesis and Structural Analysis
Research by Liu et al. (2013) provided insights into the synthesis and structure of related compounds. They presented a route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity, showcasing the compound's versatility in chemical synthesis (Liu et al., 2013).
Antiproliferative Activity
Prasad et al. (2018) synthesized a novel derivative and evaluated its antiproliferative activity. The structure was characterized using various spectroscopic techniques and X-ray diffraction studies, indicating the compound's potential in cancer research (Prasad et al., 2018).
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-14-3-5-15(6-4-14)24(22,23)16-7-10-20(11-8-16)17(21)13-2-1-9-19-12-13/h1-6,9,12,16H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXHNBXWCHSVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2670172.png)


![N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2670178.png)
![[(2S)-1-benzylpiperidin-2-yl]methanamine](/img/structure/B2670180.png)


![6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2670184.png)




![(E)-2-(3-(2-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2670191.png)